molecular formula C16H26 B14526311 1-Heptyl-4-propylbenzene CAS No. 62449-89-2

1-Heptyl-4-propylbenzene

Cat. No.: B14526311
CAS No.: 62449-89-2
M. Wt: 218.38 g/mol
InChI Key: KYAHMNFLQOYUTH-UHFFFAOYSA-N
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Description

1-Heptyl-4-propylbenzene (C₁₆H₂₆) is an alkyl-substituted benzene derivative featuring a heptyl (-C₇H₁₅) and a propyl (-C₃H₇) group at the 1- and 4-positions of the aromatic ring, respectively. Its molecular structure imparts unique physicochemical properties, such as high hydrophobicity and low water solubility, making it relevant in organic synthesis, material science, and surfactant research.

Properties

CAS No.

62449-89-2

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

1-heptyl-4-propylbenzene

InChI

InChI=1S/C16H26/c1-3-5-6-7-8-10-16-13-11-15(9-4-2)12-14-16/h11-14H,3-10H2,1-2H3

InChI Key

KYAHMNFLQOYUTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-4-propylbenzene can be synthesized through Friedel-Crafts alkylation . This involves the reaction of benzene with heptyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-4-propylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Heptyl-4-propylbenzene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of alkyl substituents on the reactivity of benzene derivatives.

    Biology: Research into its potential biological activity and interactions with biological molecules.

    Medicine: Investigations into its potential therapeutic properties or as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-Heptyl-4-propylbenzene with analogous alkylbenzenes and phenolic derivatives:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₆H₂₆ Heptyl (C₇H₁₅), Propyl (C₃H₇) 218.38 High hydrophobicity, low water solubility
4-Propylphenol C₉H₁₂O Propyl (C₃H₇), Hydroxyl (-OH) 136.19 Henry's Law constant: 3.1 (moderate volatility)
1-(Cyclopropylmethyl)-4-methoxybenzene C₁₁H₁₄O Cyclopropylmethyl, Methoxy (-OCH₃) 162.23 Increased ring strain, higher reactivity
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene C₁₁H₁₅BrO Bromo (-Br), Methoxy, Isopropyl 243.14 Polar substituents enhance solubility

Key Observations:

  • Hydrophobicity: The heptyl chain in this compound significantly increases its lipophilicity compared to shorter-chain analogs like 4-propylphenol.
  • Volatility: 4-Propylphenol exhibits moderate volatility (Henry's Law constant: 3.1), whereas this compound is expected to have lower volatility due to its larger molecular weight and non-polar substituents .
  • Reactivity : Cyclopropane-containing derivatives (e.g., 1-(Cyclopropylmethyl)-4-methoxybenzene) demonstrate heightened reactivity due to ring strain, unlike the stable alkyl chains in this compound .

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